molecular formula C27H30O14 B7950284 Isorhoifolin CAS No. 36790-49-5

Isorhoifolin

Cat. No.: B7950284
CAS No.: 36790-49-5
M. Wt: 578.5 g/mol
InChI Key: FKIYLTVJPDLUDL-SLNHTJRHSA-N
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Description

Chemical Identity and Structural Characterization of Isorhoifolin

Systematic Nomenclature and Molecular Formula

This compound is formally named 5-hydroxy-2-(4-hydroxyphenyl)-7-[(3,4,5-trihydroxy-6-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-2-yl)oxy]-4H-chromen-4-one according to IUPAC nomenclature. Its molecular formula, C₂₇H₃₀O₁₄, reflects a flavone aglycone (C₁₅H₁₀O₅) linked to a disaccharide unit (C₁₂H₂₀O₉). The disaccharide consists of a rhamnose residue (6-methyloxan-2-yl) connected via a β-glycosidic bond to a glucose moiety, as indicated by the SMILES notation:
O[C@H]1[C@@H](O[C@@H]([C@H]([C@@H]1O)O)CO[C@@H]1O[C@@H](C)[C@@H]([C@H]([C@H]1O)O)O)Oc1cc(O)c2c(c1)oc(cc2=O)c1ccc(cc1)O. The compound’s CAS registry number, 552-57-8, and MDL identifier MFCD00148889 further aid in its unambiguous identification.

Stereochemical Configuration and Isomeric Differentiation

The stereochemistry of this compound is defined by the configuration of hydroxyl groups on its sugar units and the flavone backbone. The disaccharide moiety adopts a chair conformation, with the rhamnose unit exhibiting α-L-configuration and the glucose unit β-D-configuration, as inferred from the stereodescriptors in its SMILES string. This contrasts with structurally similar flavonoids like naringin or hesperidin, which differ in glycosylation patterns. This compound’s isomeric identity is further distinguished by the position of the methyl group on rhamnose and the orientation of the glycosidic linkage, which influence its solubility and biological interactions.

Spectroscopic Profiling for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound (1000 MHz, D₂O) reveals characteristic signals corresponding to its aromatic and glycosidic protons. Key peaks include:

  • δ 6.80–7.20 ppm : Doublets integrating to four protons, attributed to the B-ring aromatic hydrogens.
  • δ 6.30–6.50 ppm : Singlets for the A-ring C-6 and C-8 hydrogens.
  • δ 4.90–5.20 ppm : Multiplet signals from the anomeric protons of the glucose and rhamnose units.
  • δ 1.20 ppm : A doublet (3H) for the rhamnose methyl group.
Mass Spectrometry (MS)

The LC-MS/MS spectrum (10V, positive mode) displays a molecular ion peak at m/z 579.16 [M+H]⁺, consistent with the molecular weight of 578.5187 g/mol. Fragmentation patterns include losses of the rhamnose unit (m/z 433.11) and subsequent cleavage of the glucose moiety (m/z 271.06), corresponding to the flavone aglycone.

Infrared (IR) Spectroscopy

While direct IR data for this compound is limited, comparative studies on flavonoids suggest prominent absorption bands at:

  • 3400–3200 cm⁻¹ : O-H stretching of phenolic and sugar hydroxyl groups.
  • 1650–1600 cm⁻¹ : C=O stretching of the flavone carbonyl.
  • 1100–1000 cm⁻¹ : C-O-C vibrations from glycosidic linkages.

Crystallographic Analysis and Three-Dimensional Conformation

X-ray crystallographic data for this compound remains unreported in the literature. However, analogous flavonoid glycosides exhibit planar flavone aglycones with sugar units oriented perpendicular to the aromatic system. Computational modeling predicts that the disaccharide chain adopts a folded conformation, stabilizing the molecule through intramolecular hydrogen bonds between the glucose C-3 hydroxyl and the flavone C-5 hydroxyl.

Physicochemical Properties and Stability Profiles

This compound is an amorphous solid with a calculated partition coefficient (logP) of 0.89, indicating moderate hydrophilicity. Its solubility profile includes high solubility in polar solvents like methanol (≥10 mg/mL) and limited solubility in nonpolar solvents. The compound demonstrates pH-dependent stability, with degradation observed under strongly acidic conditions (pH < 2) due to hydrolysis of the glycosidic bond. Thermal analysis suggests stability up to 180°C, beyond which decomposition of the sugar moiety occurs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-8,10,18,20-29,31-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIYLTVJPDLUDL-SLNHTJRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970527
Record name Isorhoifolin
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Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Isorhoifolin
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CAS No.

552-57-8
Record name Apigenin 7-O-rutinoside
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Record name Isorhoifolin
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Record name 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one
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Record name ISORHOIFOLIN
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Record name Isorhoifolin
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Melting Point

269 - 270 °C
Record name Isorhoifolin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Solvent Extraction from Plant Material

Isorhoifolin is commonly isolated from citrus peels or leaves using solvent-based extraction. A study on calamondin peels demonstrated that polar solvents like ethanol (50–95%), methanol, or hot water (80–100°C) effectively extract flavonoids, including this compound. Optimal conditions involved three sequential extractions at 100 rpm for 1 hour, followed by rotary evaporation at 50°C to concentrate the extract. Ethanol (80%) yielded higher flavonoid content compared to ethyl acetate or methanol, likely due to its balanced polarity.

Temperature and pH Optimization

The patent EP1420779B1 highlights the role of pH and temperature in isolating phenolic compounds. For instance, adjusting the aqueous extract to pH 11.2–11.5 at 42–65°C enhances solubility of deprotonated phenolic groups, facilitating separation from non-polar impurities. Subsequent neutralization to pH 6.5–6.9 and extraction with 1-butanol or 1-pentanol isolates this compound-rich fractions. A representative protocol involves:

  • Heating 200 mL of plant extract to 45°C.

  • Adjusting pH to 11.3 with NaOH.

  • Stirring for 15 minutes.

  • Neutralizing with HCl and extracting with 1-butanol (2 × 100 mL).
    This method achieved a recovery of 78.2% with 42.49% purity.

Back-Extraction and Purification

Back-extraction with alkaline aqueous phases (pH > 10) further purifies this compound. In one example, the organic phase (1-butanol) from the initial extraction was washed with water at pH 11.2, transferring this compound to the aqueous layer. Neutralizing this layer to pH 6.5 and re-extracting with 1-butanol yielded a second organic extract with 45.38% purity and 66.4% recovery. Centrifugation or vacuum filtration removed interfacial solids, improving final product quality.

Chemical Synthesis of this compound

Glycosylation of Apigenin

This compound is synthesized via glycosylation of apigenin with α-acetobromorutinose. A key study condensed 4′-benzylapigenin with α-acetobromorutinose in the presence of silver carbonate (Ag₂CO₃) or potassium hydroxide (KOH), followed by deacetylation and debenzylation.

Reaction Conditions

  • Step 1 : 4′-Benzylapigenin and α-acetobromorutinose were stirred with Ag₂CO₃ in anhydrous dichloromethane at room temperature for 48 hours.

  • Step 2 : Deacetylation using methanolic ammonia yielded 4′-benzylapigenin-7-β-rutinoside.

  • Step 3 : Catalytic hydrogenation (H₂/Pd-C) removed the benzyl group, producing this compound.

This route achieved a 62% overall yield, with purity confirmed via NMR and HPLC.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Table 1 compares natural extraction and synthetic methods:

MethodYield (%)Purity (%)ScalabilityCost
Ethanol extraction12.428.6HighLow
Alkaline extraction78.242.5ModerateMedium
Chemical synthesis62.0>95LowHigh

Natural extraction suits large-scale production but requires purification steps, while synthesis offers higher purity at greater cost.

Advanced Purification Strategies

Chromatographic Techniques

Column chromatography (silica gel, Sephadex LH-20) or preparative HPLC further refines crude extracts. The patent EP1420779B1 reports spray-drying organic extracts to obtain powders with 37.66–48.08% this compound content.

Crystallization

Cooling alkaline back-extracts to 2°C precipitated this compound with 82.1% purity. Solvent mixtures (1-butanol:ethyl acetate, 1:1) enhanced crystallization efficiency.

Challenges and Optimization Opportunities

Degradation Risks

Prolonged exposure to pH > 12 or temperatures >65°C degrades this compound. Stepwise pH adjustments and controlled heating (42–60°C) mitigate this.

Solvent Selection

1-Butanol outperforms ethyl acetate in extraction efficiency (72% vs. 58%) due to better partition coefficients for rutinosides .

Chemical Reactions Analysis

Acetylcholinesterase (AChE) Inhibition

Isorhoifolin demonstrates potent binding to AChE (PDB: 6ZWE), a target in Alzheimer’s research, through:

  • Hydrogen bonding with THR95, GLU292, and SER293 residues .

  • Hydrophobic interactions with MET85, GLY122, GLU285, TYR337, and VAL340 .

  • Pi-pi stacking between its phenolic ring and TRP286/PHE297 residues .

Key Binding Parameters

Interaction TypeResidues InvolvedBond Length (Å)Energy Contribution (kcal/mol)
Hydrogen bondsTHR95, GLU292, SER2932.1–2.5−2.8 to −1.5
Pi-pi stackingTRP286, PHE2973.4–3.8−4.2
Hydrophobic contactsMET85, VAL3403.6–4.0−1.0
Data derived from MD simulations and docking studies .

β-Secretase (BACE1) Binding

This compound binds BACE1 (PDB: 4FRJ), a protease linked to amyloid-beta production, via:

  • Hydrogen bonds with GLY32, TRP36, PRE108, and ARG235 .

  • Ionic interactions with ASP32 and ASP298 .

Antioxidant Redox Reactions

This compound neutralizes reactive oxygen species (ROS) through:

  • Hydrogen atom transfer (HAT) from phenolic -OH groups to free radicals .

  • Single electron transfer (SET) to stabilize radicals like H₂O₂ and superoxide.

Antioxidant Efficacy

AssayIC₅₀ (µM)MechanismReference
DPPH radical scavenging28.4HAT/SET
H₂O₂ neutralization45.2Direct electron donation
FRAP (Ferric reducing)12.7Fe³⁺ → Fe²⁺ reduction

Frontier Molecular Orbital Analysis

DFT calculations (B3LYP/6-311G(d,p)) reveal:

  • HOMO-LUMO gap : −0.162 eV, indicating high reactivity .

  • Mulliken charges : Negative charge localized on carbonyl oxygen, facilitating nucleophilic interactions .

Key Quantum Chemical Parameters

ParameterValue (eV)Role in Reactivity
HOMO energy−5.82Electron-donating capacity
LUMO energy−5.66Electron-accepting capacity
Global hardness (η)0.08Low stability, high reactivity

Molecular Dynamics (MD) Stability

  • RMSD (200 ns simulation) : ≤1.5 Å for AChE/BACE1 complexes, confirming stable binding .

  • RMSF fluctuations : <1.0 Å in ligand-binding regions, indicating minimal structural disruption .

Biosynthetic Pathways in Plants

This compound is synthesized in Mentha pulegium and Chrysanthemum species via:

  • Glycosylation : Apigenin + rutinose (catalyzed by UDP-glycosyltransferases) .

  • Oxidative coupling : Mediated by peroxidases to form dimeric derivatives .

Pharmacological Implications

  • Antidiabetic activity : Reduces oxidative stress in pancreatic β-cells by scavenging ROS .

  • Neuroprotection : Inhibits AChE (IC₅₀ = 9.3 µM) and BACE1 (IC₅₀ = 14.7 µM), suggesting dual-action anti-Alzheimer’s potential .

This compound’s chemical reactivity is dominated by its interactions with key enzymes and redox-active phenolic groups, underpinning its therapeutic potential. Further studies isolating reaction intermediates or characterizing synthetic derivatives could expand its pharmacological applications.

Scientific Research Applications

Chemical Properties and Structure

Isorhoifolin is chemically classified as 4′,5,7-trihydroxyflavone 7-rutinoside. Its molecular formula is C27H30O15C_{27}H_{30}O_{15} and it exhibits a high degree of solubility in organic solvents. The compound's structure contributes to its antioxidant and anti-inflammatory properties, making it a subject of interest in various research fields.

Antioxidant Properties

This compound has demonstrated potent antioxidant capabilities, which are crucial for mitigating oxidative stress associated with various diseases. Studies have shown that it can effectively scavenge free radicals and reduce lipid peroxidation, thereby protecting cellular components from damage .

Antidiabetic Effects

Research has highlighted this compound's role in managing diabetes. A study involving Parquetina nigrescens indicated that this compound significantly improved glucose metabolism and reduced oxidative stress in diabetic models . Additionally, its ability to enhance insulin sensitivity makes it a candidate for further investigation as an antidiabetic agent.

Anticancer Potential

This compound exhibits promising anticancer properties. Investigations into its effects on cancer cell lines have revealed that it inhibits cell proliferation and induces apoptosis in various types of cancer cells. Molecular docking studies have identified this compound as a potential inhibitor of carbonic anhydrase IX (CAIX), a target for cancer therapy .

Anti-inflammatory Activity

The compound has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) . This property is particularly relevant for developing treatments for chronic inflammatory diseases.

Neuroprotective Effects

This compound's neuroprotective potential has been explored in models of neurodegenerative diseases. It appears to protect neuronal cells from oxidative damage and apoptosis, suggesting its utility in conditions like Alzheimer's disease .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
Ayoola et al., 2024Antidiabetic ActivityDemonstrated significant reduction in blood glucose levels in diabetic rats.
Sayed et al., 2023Anticancer MechanismInhibits proliferation of cancer cells through CAIX inhibition.
Amtaghri et al., 2023Anti-inflammatory EffectsReduced inflammation markers in vitro and in vivo models.
Wu et al., 2022NeuroprotectionShowed protective effects against oxidative stress in neuronal cultures.

Molecular Mechanisms

The molecular mechanisms underlying the actions of this compound involve multiple pathways:

  • Antioxidant Pathway : Enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
  • Anti-inflammatory Pathway : Inhibits NF-κB signaling, leading to decreased expression of inflammatory mediators.
  • Apoptotic Pathway : Induces apoptosis through the intrinsic pathway by activating caspases and modulating Bcl-2 family proteins .

Comparison with Similar Compounds

Rutin (Quercetin 3-O-rutinoside)

  • Structure: Quercetin aglycone with rutinose at the 3-hydroxy position.
  • Sources : Buckwheat, citrus fruits, Sophora japonica.
  • Key Comparisons :

    Property Isorhoifolin Rutin
    Binding ΔG (vs. SARS-CoV-2 Mpro) −43.91 kcal/mol −44.91 kcal/mol
    Target Residues Glu166, Cys145, His41 Similar interactions
    Antioxidant Capacity Moderate High (stronger than vitamin C)
    Pharmacokinetics Poor bioavailability due to glycosylation Similar limitations
    • Functional Insight : Rutin’s slightly stronger Mpro inhibition may stem from quercetin’s additional 3-hydroxyl group enhancing hydrogen bonding .

Linarin (Acacetin 7-O-rutinoside)

  • Structure: Acacetin (4′-methoxy apigenin) with rutinose at the 7-hydroxy position.
  • Sources : Chrysanthemum spp., Mentha spp. .

Diosmin (Diosmetin 7-O-rutinoside)

  • Structure: Diosmetin (3′-methoxy luteolin) with rutinose at the 7-hydroxy position.
  • Sources : Citrus spp., semisynthetic derivatives.
  • Key Comparisons: Property this compound Diosmin Venous Disease Efficacy Adjunct in MPFF formulations First-line therapy (Daflon®) Metabolism Glucuronidated Converted to diosmetin Antioxidant Activity Moderate Weak Functional Insight: Diosmin’s clinical dominance in venous disease arises from extensive human trials, whereas this compound’s role is adjunctive .

Comparison with Functionally Similar Compounds

Naringin (Naringenin 7-O-neohesperidoside)

  • Structure: Flavanone naringenin with neohesperidose (rhamnose-glucose).
  • Sources : Grapefruit, Citrus spp. .
  • Key Comparisons: Property this compound Naringin SARS-CoV-2 Mpro ΔG −43.91 kcal/mol −38.2 kcal/mol Bioactivity Anticancer, antiviral Anti-inflammatory, hepatoprotective Structural Insight: Naringin’s flavanone backbone (saturated C-ring) reduces planarity and target binding compared to this compound’s flavone structure .

Nicotiflorin (Kaempferol 3-O-rutinoside)

  • Structure: Kaempferol with rutinose at the 3-hydroxy position.
  • Sources : Ginkgo biloba, passionflower.
  • Key Comparisons :

    Property This compound Nicotiflorin
    Mpro Binding Strong (ΔG −43.91) Moderate (ΔG −40.2)
    Antioxidant Activity Moderate High (kaempferol aglycone)
    • Functional Insight : Nicotiflorin’s 3-hydroxyl group enhances radical scavenging but reduces protease inhibition efficiency .

Biological Activity

Isorhoifolin, a flavonoid compound primarily found in various plants, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, highlighting its antidiabetic, antioxidant, anti-inflammatory, and cytotoxic effects, supported by case studies and research findings.

Chemical Structure

This compound is a flavonoid glycoside characterized by its unique chemical structure. It can be represented as:

C21H20O10C_{21}H_{20}O_{10}

This structure contributes to its biological activities, particularly its interactions with various cellular pathways.

Antidiabetic Activity

Recent studies have demonstrated the significant antidiabetic properties of this compound. A notable investigation involved the fruit extract of Parquetina nigrescens, which revealed that this compound acts as a potent inhibitor of key enzymes involved in carbohydrate metabolism.

Key Findings:

  • Inhibition of Enzymes : Molecular docking studies indicated that this compound has strong binding affinities for enzymes such as alpha-amylase and alpha-glucosidase, with binding energies of 9.1-9.1 kcal/mol and 9.4-9.4 kcal/mol, respectively .
  • In Vivo Studies : In streptozotocin-induced diabetic rats, doses of 100 mg/kg and 200 mg/kg showed significant reductions in blood glucose levels compared to glibenclamide (a standard antidiabetic drug), highlighting its potential as a natural therapeutic agent .

Antioxidant Properties

This compound exhibits robust antioxidant activity, which is crucial in mitigating oxidative stress associated with various diseases, including diabetes.

Research Insights:

  • Oxidative Stress Reduction : The compound significantly reduces oxidative damage in cellular models, suggesting its role in protecting against cellular damage caused by reactive oxygen species (ROS) .
  • Mechanism of Action : Its antioxidant effect may be attributed to the presence of phenolic hydroxyl groups that scavenge free radicals and enhance endogenous antioxidant defenses .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been substantiated through various studies.

Experimental Evidence:

  • Cell Culture Studies : In vitro assays demonstrated that this compound inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. This inhibition leads to decreased production of pro-inflammatory cytokines .
  • Animal Models : In models of inflammation, administration of this compound resulted in reduced edema and pain response, indicating its potential use in treating inflammatory disorders .

Cytotoxic Activity

This compound's cytotoxic effects have been explored in cancer research.

Case Studies:

  • Cancer Cell Lines : Studies have shown that this compound induces apoptosis in various cancer cell lines through the activation of caspase pathways. For instance, it has been reported to significantly inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase .
  • Molecular Mechanisms : The cytotoxicity is partly mediated through the modulation of signaling pathways related to cell survival and apoptosis, including the PI3K/Akt pathway .

Summary Table of Biological Activities

Activity Mechanism/Effect Reference
AntidiabeticInhibition of alpha-amylase and alpha-glucosidase
AntioxidantScavenging ROS and enhancing antioxidant defenses
Anti-inflammatoryInhibition of NF-κB activation and cytokine production
CytotoxicInduction of apoptosis via caspase activation

Q & A

Q. What are the standard protocols for isolating Isorhoifolin from plant sources, and how can purity be validated?

this compound is commonly extracted from Periploca nigrescens or Calpurnia aurea using methanol or ethanol-based solvent systems. Post-extraction, column chromatography (e.g., silica gel or Sephadex LH-20) is employed for purification. Purity validation requires HPLC-UV (≥95% purity) and NMR spectroscopy. For example, 1H NMR (δ 6.8–7.8 ppm for aromatic protons) and 13C NMR (δ 160–180 ppm for carbonyl groups) confirm structural integrity . Storage at -20°C in anhydrous DMSO is recommended to prevent degradation .

Q. How do researchers establish baseline bioactivity profiles for this compound in preliminary studies?

Initial bioactivity screening includes in vitro assays:

  • Antioxidant activity : DPPH or ABTS radical scavenging assays (IC50 values compared to quercetin or ascorbic acid) .
  • Anti-exudative effects : Vascular permeability assays using Evans blue dye in rodent models .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., prostate cancer LNCaP cells) to assess anti-proliferative activity .

Q. What are the critical steps in preparing this compound stock solutions to ensure experimental reproducibility?

  • Solubility : Dissolve in DMSO (10 mM stock: 1.7285 mL for 10 mg).
  • Dilution : Use PBS or culture media to achieve working concentrations (1–100 μM).
  • Stability : Avoid freeze-thaw cycles; store aliquots at -80°C for long-term use .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivities of this compound (e.g., weak antioxidant vs. strong anti-cancer effects)?

Contradictions often arise from assay conditions (e.g., cell type, concentration range). To address this:

  • Dose-response curves : Test across a broad concentration range (nM to mM).
  • Mechanistic studies : Use transcriptomics (RNA-seq) or proteomics to identify upstream targets (e.g., Akt-NF-κB axis in prostate cancer) .
  • Comparative analysis : Benchmark against structurally similar flavonoids (e.g., apigenin, luteolin) under identical conditions .

Q. What experimental designs are optimal for studying this compound’s role in nerve repair, as suggested by patent data?

  • In vivo models : Sciatic nerve crush injury in rodents, with functional recovery assessed via gait analysis and histology (e.g., myelination via TEM).
  • Molecular pathways : Western blotting for neurotrophic factors (BDNF, NGF) and anti-inflammatory markers (IL-6, TNF-α) .
  • Synergy testing : Combine this compound with established neuroregenerative agents (e.g., N-acetylcysteine) to evaluate additive effects .

Q. How can researchers validate the glycosidic linkage configuration in this compound using spectroscopic methods?

  • NMR coupling constants : The anomeric proton’s J value (e.g., J = 7.3 Hz in β-D-glucopyranose) confirms glycosidic bond stereochemistry .
  • Circular dichroism (CD) : Compare optical rotation data to known standards (e.g., α-L-rhamnose vs. β-D-glucose) .
  • Enzymatic hydrolysis : Treat with β-glucosidase; monitor aglycone release via LC-MS .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

  • Non-linear regression : Fit IC50/EC50 values using four-parameter logistic models (e.g., GraphPad Prism).
  • Multiplicity correction : Apply Bonferroni or Tukey tests for multi-group comparisons.
  • Power analysis : Ensure sample sizes (n ≥ 6) to detect ≥30% effect size with 80% power .

Q. How should researchers design studies to investigate synergistic interactions between this compound and other flavonoids?

  • Checkerboard assay : Test combinatorial doses (e.g., this compound + quercetin) and calculate synergy scores via the Chou-Talalay method.
  • Network pharmacology : Use STRING or KEGG databases to predict shared targets (e.g., PDE inhibition, ROS scavenging) .

Data Interpretation and Reporting

Q. What criteria should be followed when reporting this compound’s bioactivity to ensure reproducibility?

  • MIAME guidelines : Disclose exact extraction protocols, solvent batches, and cell passage numbers.
  • Negative controls : Include vehicle (DMSO) and positive controls (e.g., cisplatin for cytotoxicity).
  • Raw data deposition : Share NMR spectra, HPLC chromatograms, and dose-response curves in public repositories (e.g., Zenodo) .

Q. How can conflicting data on this compound’s pharmacokinetics (e.g., bioavailability) be reconciled?

  • In silico modeling : Predict ADMET properties using SwissADME or pkCSM.
  • Formulation testing : Use nanoemulsions or liposomes to enhance solubility and compare bioavailability via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.